molecular formula C19H16ClFN4O3S B11504601 4-chloro-N-(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide

4-chloro-N-(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide

Cat. No.: B11504601
M. Wt: 434.9 g/mol
InChI Key: SMSNEMZOXJBRJJ-UHFFFAOYSA-N
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Description

4-chloro-N-(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group and a thioxoimidazolidinyl moiety, which is further functionalized with a fluorophenyl group. The unique structure of this compound suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide typically involves multiple steps:

    Formation of the Thioxoimidazolidinyl Core: This step involves the reaction of appropriate starting materials to form the thioxoimidazolidinyl ring. Common reagents include thiourea and α-haloketones under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives and suitable nucleophiles.

    Attachment of the Benzamide Moiety: The final step involves coupling the thioxoimidazolidinyl intermediate with a chloro-substituted benzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxoimidazolidinyl moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential interactions with various biomolecules. It could be explored for its binding affinity to proteins or enzymes, potentially leading to the development of new biochemical probes or inhibitors.

Medicine

In medicine, the compound may exhibit pharmacological activities due to its unique structure. It could be investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the thioxoimidazolidinyl moiety might participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    4-chloro-N-(5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 4-chloro-N-(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide imparts unique electronic and steric properties, potentially enhancing its biological activity and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C19H16ClFN4O3S

Molecular Weight

434.9 g/mol

IUPAC Name

4-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide

InChI

InChI=1S/C19H16ClFN4O3S/c1-24-18(28)15(10-16(26)22-14-8-6-13(21)7-9-14)25(19(24)29)23-17(27)11-2-4-12(20)5-3-11/h2-9,15H,10H2,1H3,(H,22,26)(H,23,27)

InChI Key

SMSNEMZOXJBRJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(N(C1=S)NC(=O)C2=CC=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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